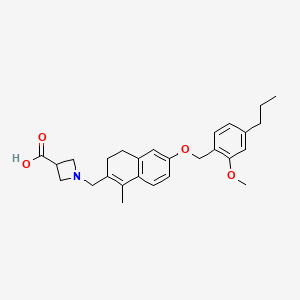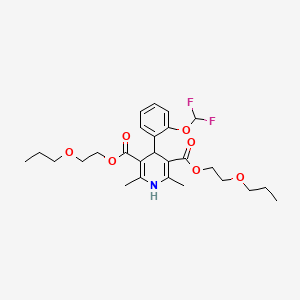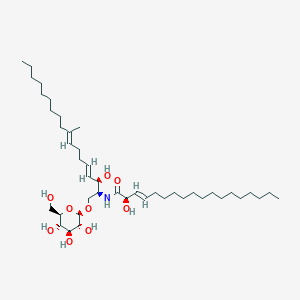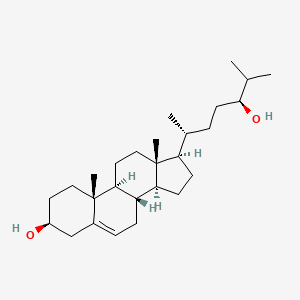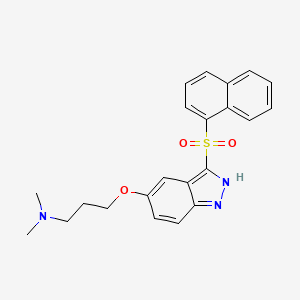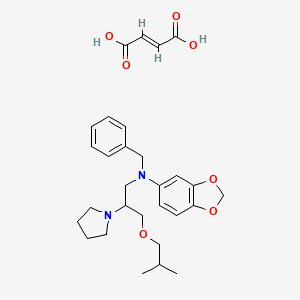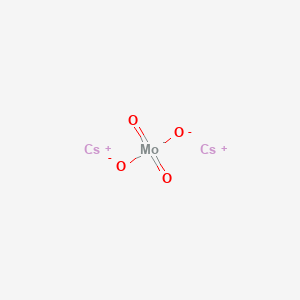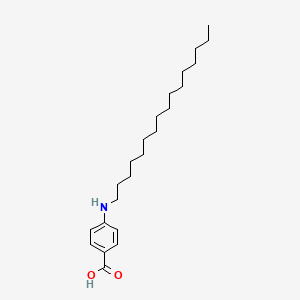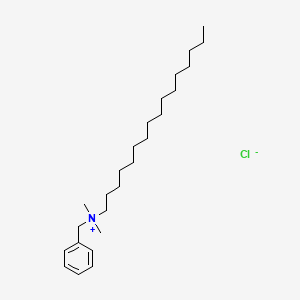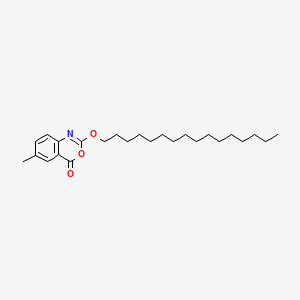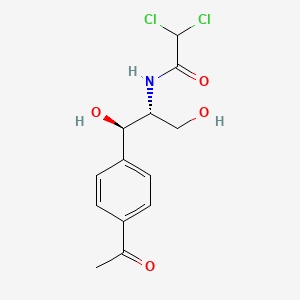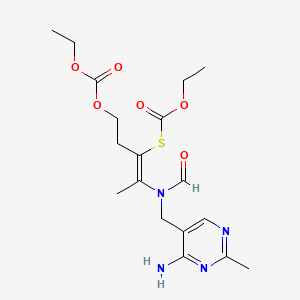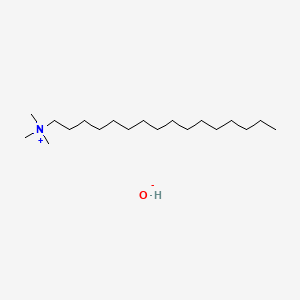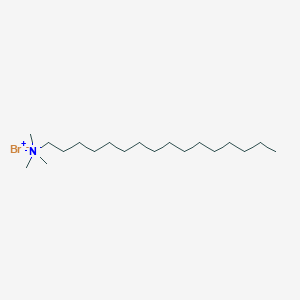![molecular formula C23H25F3N4O5 B1668483 2-羟基-5-[2-[[2-羟基-3-[4-[1-甲基-4-(三氟甲基)咪唑-2-基]苯氧基]丙基]氨基]乙氧基]苯甲酰胺 CAS No. 137888-49-4](/img/structure/B1668483.png)
2-羟基-5-[2-[[2-羟基-3-[4-[1-甲基-4-(三氟甲基)咪唑-2-基]苯氧基]丙基]氨基]乙氧基]苯甲酰胺
描述
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)-2-imidazolyl]phenoxy]propyl]amino]ethoxy]benzamide is a member of imidazoles.
科学研究应用
抗肿瘤剂的合成和应用:该化合物已被用于抗肿瘤剂尼洛替尼的合成中。合成过程涉及多个步骤,包括与 5-溴-3-(三氟甲基)苯胺和 4-甲基-1H-咪唑等反应,最终以其中一种中间体为基础,以 40% 的总收率得到尼洛替尼 (王丛战,2009)。
小鸡的记忆巩固:研究表明该化合物对小鸡的记忆巩固有影响。已经发现,包括该化合物在内的某些 β3-肾上腺素受体激动剂可以促进记忆,表明其在研究记忆过程中的潜在应用 (M. Gibbs & R. Summers,2001)。
抗真菌应用:该化合物参与了具有潜在抗真菌特性的新型苯甲酰胺的合成。这包括创造各种衍生物并随后筛选它们的抗真菌活性 (B. Narayana 等,2004)。
成像技术中的表征:该化合物已被用于表征 β2-肾上腺素受体,使用激动剂如福莫特罗和正电子发射断层扫描 (PET) 等成像技术。该应用对于在体内可视化肺部 β2-肾上腺素受体至关重要 (T. Visser 等,1998)。
抗菌和抗氧化活性:从内生链霉菌中分离出的一种新型苯甲酰胺,其中包括所讨论的化合物,显示出抗菌和抗氧化活性。这突出了其在开发新型抗菌剂方面的潜力 (杨雪琼等,2015)。
属性
CAS 编号 |
137888-49-4 |
|---|---|
产品名称 |
2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide |
分子式 |
C23H25F3N4O5 |
分子量 |
494.5 g/mol |
IUPAC 名称 |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide |
InChI |
InChI=1S/C23H25F3N4O5/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33) |
InChI 键 |
GKJZEKSHCJELPL-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F |
规范 SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-(2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino)-3-(4-(1-methyl-4-trifluoromethyl-2-imidazoylyl)phenoxy)-2-propanol methanesulfonate 2-hydroxy-5-(2-(hydroxy-3-(4-((1-methyl-4-trifluoromethyl)-1H-imidazol-2-yl)phenoxy)propyl)aminoethoxy)benzamide CGP 20712 CGP 20712A CGP 26505 CGP-20712 CGP-20712-A CGP-20712A CGP-26505 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

